molecular formula C16H23ClN2O2 B8535434 (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate

Cat. No.: B8535434
M. Wt: 310.82 g/mol
InChI Key: KIVCWXSGPCIKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a 4-chlorobenzyl group attached to the pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl N-[1-[(4-chlorophenyl)methyl]pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)

InChI Key

KIVCWXSGPCIKQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include trifluoroacetic acid, hydrochloric acid, sodium azide, and potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, allowing the free amino group to participate in further reactions.

Comparison with Similar Compounds

(R)-tert-Butyl (1-(4-chlorobenzyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.

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